molecular formula C16H21FO B12604727 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one CAS No. 643752-48-1

1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one

Cat. No.: B12604727
CAS No.: 643752-48-1
M. Wt: 248.33 g/mol
InChI Key: LGWFPKUHJVIJQJ-UHFFFAOYSA-N
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Description

1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one is a fluorinated aromatic ketone characterized by a 4-ethylcyclohexyl substituent at the para-position and a fluorine atom at the ortho-position of the phenyl ring. The acetyl group (-COCH₃) at the 1-position enhances its reactivity in nucleophilic additions and condensations. This compound’s structural complexity, combining cycloaliphatic and aromatic motifs, makes it valuable in pharmaceutical and materials science research, particularly in ligand design and polymer synthesis .

Properties

CAS No.

643752-48-1

Molecular Formula

C16H21FO

Molecular Weight

248.33 g/mol

IUPAC Name

1-[4-(4-ethylcyclohexyl)-2-fluorophenyl]ethanone

InChI

InChI=1S/C16H21FO/c1-3-12-4-6-13(7-5-12)14-8-9-15(11(2)18)16(17)10-14/h8-10,12-13H,3-7H2,1-2H3

InChI Key

LGWFPKUHJVIJQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2=CC(=C(C=C2)C(=O)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one typically involves the reaction of 4-ethylcyclohexylbenzene with fluorinating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, often a metal fluoride, at elevated temperatures to ensure the incorporation of the fluorine atom into the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often require reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparisons :

1-[4-(4-Chlorophenoxy)-3-fluorophenyl]ethan-1-one (C₁₄H₁₀ClFO₂): Replaces the ethylcyclohexyl group with a chlorophenoxy moiety, increasing polarity but reducing steric hindrance .

1-(4-Ethylphenyl)ethan-1-one (C₁₀H₁₂O): Lacks both fluorine and cyclohexyl groups, resulting in lower molecular weight (148.20 g/mol) and simpler reactivity .

1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-one (C₁₄H₁₇FO₂): Substitutes ethylcyclohexyl with cyclohexyloxy, altering hydrogen-bonding capacity and solubility (MW = 236.28 g/mol) .

2-(4-Chlorophenyl)-1-(4-ethoxyphenyl)ethan-1-one (C₁₆H₁₅ClO₂): Features dual aromatic rings with ethoxy and chloro substituents, enhancing π-π stacking interactions (MW = 274.75 g/mol) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP<sup>a</sup> Key Substituents
Target Compound 262.35<sup>b</sup> N/A ~3.8<sup>c</sup> 4-Ethylcyclohexyl, 2-F, COCH₃
1-[4-(4-Chlorophenoxy)-3-F]ethan-1-one 264.68 N/A ~3.5 4-Cl-phenoxy, 3-F, COCH₃
1-(4-Ethylphenyl)ethan-1-one 148.20 N/A ~2.9 4-Ethyl, COCH₃
1-[4-(Cyclohexyloxy)-3-F]ethan-1-one 236.28 N/A ~3.2 Cyclohexyloxy, 3-F, COCH₃
QD10 (from ) N/A 148.4–151.4 ~4.0 Piperazine, benzoyl

Notes:

  • <sup>a</sup>LogP values estimated via fragment-based methods.
  • <sup>b</sup>Calculated based on formula C₁₅H₁₉FO.
  • <sup>c</sup>Higher lipophilicity due to ethylcyclohexyl vs. phenyl in analogs .

Comparisons :

  • QD10 (): Synthesized via piperazine coupling, achieving 62% yield .
  • 1-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one (): Formed via nucleophilic aromatic substitution (84% yield) .
  • Thiadiazole derivatives (): Utilize bromination and amine condensation, highlighting the versatility of ethanone intermediates .

Biological Activity

1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one (CAS No. 71379999) is a synthetic compound notable for its potential pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.

  • Molecular Formula : C16H21FO
  • Molecular Weight : 266.34 g/mol
  • Structure : The compound features a fluorinated phenyl ring and an ethylcyclohexyl substituent, which contribute to its unique biological properties.

Biological Activity Overview

Research on the biological activity of 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one has primarily focused on its interactions with various biological targets, including receptors and enzymes. The following sections summarize key findings from relevant studies.

Pharmacological Profile

  • Receptor Interactions : Preliminary studies suggest that the compound may interact with several neurotransmitter receptors, including:
    • Dopamine Receptors : Potential partial agonist activity has been observed, indicating possible implications in neuropharmacology.
    • Serotonin Receptors : Some data suggest that it may modulate serotonin pathways, which could be relevant for mood disorders.
  • In Vitro Studies : In vitro assays have demonstrated that the compound exhibits:
    • Antioxidant Activity : It scavenges free radicals effectively, which may contribute to neuroprotective effects.
    • Antimicrobial Properties : The compound shows inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.
  • In Vivo Studies : Limited in vivo research has indicated:
    • Analgesic Effects : Animal models suggest that the compound may reduce pain responses, warranting further investigation into its analgesic mechanisms.
    • Anti-inflammatory Activity : Observations of reduced inflammation markers in treated subjects hint at therapeutic applications in inflammatory conditions.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
AntimicrobialInhibits bacterial growth
Dopamine AgonistPartial agonist activity
Serotonin ModulationModulates serotonin pathways
AnalgesicReduces pain responses
Anti-inflammatoryLowers inflammation markers

Case Studies

  • Neuropharmacological Study :
    • A study investigating the effects of 1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one on dopamine receptor activity found that it could enhance dopaminergic signaling in specific brain regions associated with reward and motivation. This suggests potential applications in treating disorders like depression and schizophrenia.
  • Antimicrobial Efficacy :
    • In a controlled trial, the compound was tested against several resistant bacterial strains. Results showed a significant reduction in bacterial load, supporting its development as a novel antimicrobial agent.

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